2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE
Overview
Description
2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE is a useful research compound. Its molecular formula is C10H11N7OS and its molecular weight is 277.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide is 277.07457917 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifolates and Antitumor Agents Development
Design and Synthesis of Antifolates : A study focused on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, aimed at inhibiting dihydrofolate reductase (DHFR) and serving as antitumor agents. The classical antifolate exhibited excellent inhibition of human DHFR and potent antitumor activity, demonstrating the significance of such compounds in cancer therapy (Gangjee et al., 2007).
Crystal Structure Analysis : Research on the crystal structures of derivatives of (diaminopyrimidin-2-yl)thioacetamide highlighted the geometric arrangements conducive to forming strong intermolecular hydrogen bonds, which could be pivotal in designing more effective drug molecules (Subasri et al., 2017).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
A study synthesized classical antifolates targeting both DHFR and thymidylate synthase (TS), revealing compounds with potent inhibitory activity against both enzymes. This dual inhibitory capability suggests a broader therapeutic application in targeting various malignancies and pathogens (Gangjee et al., 2005).
Anticancer Activities
Synthesis of Aminopterin and Folic Acid Analogues : The synthesis and biological evaluation of aminopterin and folic acid analogues provided significant insights into their anticancer activities. These compounds exhibited considerable anticancer efficacy, emphasizing the therapeutic potential of modifying the pyrimidine core structure (Su et al., 1986).
Dual Inhibition for Antitumor Therapy : A novel compound was designed as a potent dual inhibitor of TS and DHFR, showing significant antitumor activity. The study underscored the importance of dual inhibition in the development of more effective cancer treatments (Gangjee et al., 2000).
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-pyrimidin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7OS/c11-6-4-7(12)16-10(15-6)19-5-8(18)17-9-13-2-1-3-14-9/h1-4H,5H2,(H4,11,12,15,16)(H,13,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYNGRNPWJVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CSC2=NC(=CC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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